![molecular formula C6H13FN2 B1489071 3-(Fluoromethyl)piperidin-1-amine CAS No. 2098035-53-9](/img/structure/B1489071.png)
3-(Fluoromethyl)piperidin-1-amine
Overview
Description
3-(Fluoromethyl)piperidin-1-amine is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. It is a derivative of Piperidine, an organic compound with the molecular formula (CH2)5NH . This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis
The molecular formula of this compound is C6H13FN2. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Piperidine is also commonly used as a base for the deprotection of Fmoc-amino acids used in solid-phase peptide synthesis .Scientific Research Applications
Synthesis and Biological Evaluation of Piperidyl Benzilates
A study by Skaddan et al. (2000) focused on the synthesis of piperidyl and pyrrolidyl benzilates derived from methyl benzilate and various piperidinol compounds. The in vitro Ki values ranged significantly, indicating diverse binding affinities. Two compounds, (R)-N-(2-Fluoroethyl)-3-piperidyl benzilate and N-(2-fluoroethyl)-4-piperidyl benzilate, were selected for fluorine-18 labeling and showed potential as in vivo probes for muscarinic acetylcholine receptors, with one exhibiting high, receptor-mediated retention in mouse brain. This suggests their applicability in measuring endogenous acetylcholine levels via in vivo imaging techniques (Skaddan, Kilbourn, Snyder, Sherman, Desmond, & Frey, 2000).
Fluorescent Derivatization of Amines
Martín and Castillo (1991) proposed 2,3-Diphenylquinolizinium bromide as a fluorogenic reagent for amino compounds, demonstrating a method for the determination of primary and secondary amines, including aromatic and cyclic compounds. This method, characterized by its precision and sensitivity, signifies the potential of piperidine derivatives in analytical chemistry, particularly in the spectrofluorimetric analysis of various amine compounds (Martín & Castillo, 1991).
Regiocontrol in Nucleophilic Ring Opening
Scheunemann et al. (2011) explored nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines with a series of aliphatic and aromatic amines, achieving high regiocontrol and yields. This study presents a method for synthesizing 3-amino-piperidin-4-ols, demonstrating the versatility of piperidine derivatives in organic synthesis and the potential for creating novel compounds with significant biological or pharmacological activity (Scheunemann, Hennig, Funke, & Steinbach, 2011).
Environmental Friendly Synthesis of Repaglinide Intermediate
Liu, Huang, and Zhang (2011) developed an environmentally friendly catalytic hydrogenation method for the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, a key intermediate for Repaglinide, an oral diabetes medication. This process represents an advancement in the green synthesis of pharmaceutical intermediates, highlighting the role of piperidine derivatives in the development of therapeutic agents (Liu, Huang, & Zhang, 2011).
Mechanism of Action
Target of Action
3-(Fluoromethyl)piperidin-1-amine is a derivative of piperidine . Piperidine derivatives have been found to target various enzymes and receptors, playing a significant role in the pharmaceutical industry . .
Mode of Action
Piperidine derivatives have been reported to exhibit various biological activities, including antiaggregatory and antioxidant effects . They can also inhibit enzymes such as cholinesterase and beta-secretase .
Biochemical Pathways
Piperidine derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The suzuki–miyaura coupling reaction, which is commonly used in the synthesis of organoboron reagents like this compound, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound may be relatively stable under various environmental conditions .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 3-(Fluoromethyl)piperidin-1-amine, is an important task of modern organic chemistry .
properties
IUPAC Name |
3-(fluoromethyl)piperidin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2/c7-4-6-2-1-3-9(8)5-6/h6H,1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETMWZWVWNNHSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)N)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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